2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine
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Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is a heterocyclic aromatic compound with a pyrimidine core substituted with phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of ammonium acetate and a catalyst such as activated Fuller’s earth under solvent-free conditions . The reaction proceeds through a multicomponent reaction mechanism, yielding the desired pyrimidine derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized pyrimidine compounds with various substituents on the phenyl rings.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the methyl group at the 5-position.
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group at the 5-position.
2,4,6-Triarylpyridines: Compounds with a pyridine core and similar aryl substitutions.
Uniqueness
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methyl group at specific positions can enhance its electronic properties and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-17-22(18-9-5-3-6-10-18)25-24(20-11-7-4-8-12-20)26-23(17)19-13-15-21(27-2)16-14-19/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDHXIKSJIMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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